N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and isoxazole rings
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
It is known that the biological action of furan compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the presence of the ether oxygen in furan compounds adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been associated with a wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)tetrahydrofuran-3-carboxamide: Shares the furan and pyrazine rings but has a different substituent on the isoxazole ring.
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-isopropylphenoxy)acetamide: Contains a similar core structure with variations in the substituents.
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-6-11(18-21-9)14(19)17-7-12-13(16-4-3-15-12)10-2-5-20-8-10/h2-6,8H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXODNNIOZMLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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